(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid, also known as BIBAA, is an organic compound that is widely used in scientific research. It has a wide range of applications, from biochemical studies to laboratory experiments. BIBAA is of particular interest due to its unique structure and properties, which allow it to interact with a variety of molecules and substrates.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties The compound and its derivatives have been explored for various pharmacological properties. For instance, certain derivatives demonstrated mucomembranous protective effects and antiulcer activity in animal models, hinting at potential applications in gastrointestinal health (Mathew, Suresh, & Anbazhagan, 2013). Similarly, other derivatives showcased a spectrum of pharmacological effects including analgesic, anxiety-relieving, anticonvulsant, and antidepressive activities, suggesting their potential in managing various central nervous system disorders (Zejc et al., 1989).
Antitumor and Antimetastatic Activities Specific derivatives were found to possess antitumor and antimetastatic activities, as evidenced by studies in mice models, indicating a role in cancer therapeutics. These compounds were observed to work by modulating immune system components, particularly thymocyte activity, and showed synergistic effects when used alongside conventional chemotherapy drugs (Fenichel, Gregory, & Alburn, 1976).
Gastrointestinal and Ulcerative Colitis Treatment Derivatives of the compound were synthesized and evaluated for treating inflammatory bowel diseases like ulcerative colitis. These compounds were compared to known nonsteroidal anti-inflammatory drugs and showed promising results in animal models, indicating potential in gastrointestinal therapeutic applications (Jilani, Shomaf, & Alzoubi, 2013).
Diuretic and Uricosuric Activities Other related compounds have been studied for their diuretic and uricosuric effects, revealing a potential for use in conditions like gout or hypertension. The detailed study of the structure-activity relationship in such compounds can provide insights into more targeted and effective treatments (Hoffman et al., 1981).
Proton Pump Inhibition and Gastric Protection Some benzimidazole derivatives have shown effectiveness in inhibiting proton pump activity, thereby reducing gastric acid secretion and protecting against gastric damages induced by various stressors. This points towards their potential role in managing gastrointestinal disorders (Shon et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-benzyl-2-iminobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-16-18(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)19(16)11-15(20)21/h1-9,17H,10-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZNHVCAQXMGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354745 |
Source
|
Record name | (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid | |
CAS RN |
40783-87-7 |
Source
|
Record name | (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.